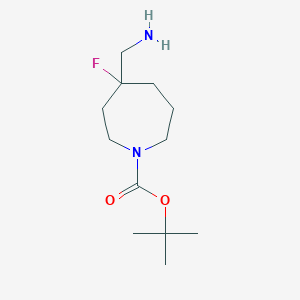

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Investigation

The study of the in vitro metabolism of novel compounds, such as dipeptidyl peptidase-4 inhibitors, involves investigating their metabolic pathways using hepatic microsomal systems. In one study, a compound structurally related to tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate underwent various metabolic reactions, including hydroxylation and carbonyl reduction, leading to the formation of several metabolites. One metabolite, in particular, underwent C-demethylation, a process facilitated by nonenzymatic decarboxylation, highlighting the compound's metabolic versatility and the role of structural moieties in its metabolic fate (H. Yoo et al., 2008).

Synthetic Methodology Development

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its role in the synthesis of omisertinib (AZD9291), a potent medication, has been documented. Researchers have developed rapid synthetic methods for such intermediates, demonstrating their pivotal role in drug development and highlighting the importance of efficient synthetic routes for complex molecules (Bingbing Zhao et al., 2017).

Material Science Applications

In material science, derivatives of tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate have been used to synthesize new polyamides with specific properties. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various applications, demonstrating the compound's versatility beyond pharmaceuticals (S. Hsiao et al., 2000).

Fluorination Agent Development

The development of novel fluorinating agents highlights another application area. Tert-butyl derivatives, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown superior utility as deoxofluorinating agents due to their high thermal stability and resistance to aqueous hydrolysis. These agents facilitate various fluorination reactions, contributing to the synthesis of fluorinated analogs, which are crucial in drug discovery due to the unique properties imparted by fluorine atoms (T. Umemoto et al., 2010).

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-4-5-12(13,9-14)6-8-15/h4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYCZJFHVWKUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

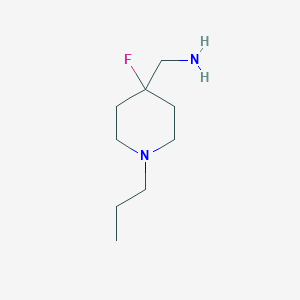

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)

![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)

![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)

![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)

![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)